molecular formula C11H15NO B1300779 3-(Pyrrolidin-1-ylmethyl)phenol CAS No. 69383-70-6

3-(Pyrrolidin-1-ylmethyl)phenol

Cat. No. B1300779
CAS RN: 69383-70-6
M. Wt: 177.24 g/mol
InChI Key: LHXZWASTUWHFBT-UHFFFAOYSA-N
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Patent
US05021429

Procedure details

Sodium borohydride (15.2 g) was added to a solution of 3-hydroxybenzaldehyde (48.8 g) and pyrrolidine (66.4 ml) in ethanol. After 18 hours the ethanol was removed and the residual oil was acidified with hydrochloric acid and washed with ethyl acetate. The aqueous solution was then basified with ammonia and extracted with ethyl acetate. Evaporation of the organic extracts yielded the title compound as an off-white solid (21.4 g), m.p. 100°-102°. TLC Silica; methanol; 0.88 ammonia (80:1)Rf 0.48.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
66.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[OH:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>C(O)C>[N:12]1([CH2:7][C:6]2[CH:5]=[C:4]([OH:3])[CH:11]=[CH:10][CH:9]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
48.8 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
66.4 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 18 hours the ethanol was removed
Duration
18 h
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic extracts

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.